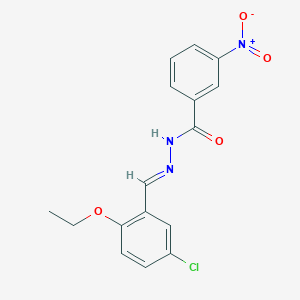![molecular formula C20H17ClN2O5S B298254 4-Chloro-3-[5-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B298254.png)
4-Chloro-3-[5-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-[5-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid, also known as CDDB, is a chemical compound that has been widely used in scientific research. This compound has been found to have potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[5-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid is not fully understood, but it has been proposed that this compound may act as an inhibitor of certain enzymes and receptors. For example, this compound has been found to inhibit the activity of the proteasome, which is a large protein complex that plays a critical role in the degradation of intracellular proteins. This compound has also been found to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the metabolism of cortisol.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells. In addition, this compound has been found to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
4-Chloro-3-[5-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid has several advantages as a research tool. For example, this compound is a relatively stable compound that can be easily synthesized and purified. This compound is also a versatile building block that can be used to synthesize a wide range of novel compounds. However, this compound also has some limitations. For example, this compound may have off-target effects, which can complicate the interpretation of experimental results. This compound may also have limited solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 4-Chloro-3-[5-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid. For example, this compound can be used as a starting point for the development of novel anti-cancer drugs. This compound can also be used as a tool to investigate the mechanism of action of various enzymes and receptors. In addition, this compound can be used to study the role of the proteasome in various cellular processes. Further research is needed to fully understand the potential applications of this compound in various fields.
Conclusion
This compound is a chemical compound that has been widely used in scientific research. This compound has potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. This compound has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. This compound has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesis Methods
The synthesis of 4-Chloro-3-[5-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid involves several steps, including the preparation of the starting materials, the condensation of the furan ring with the benzene ring, and the introduction of the chloro and carboxylic acid groups. The detailed synthesis method of this compound is beyond the scope of this paper, but it can be found in the literature.
Scientific Research Applications
4-Chloro-3-[5-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid has been extensively used in scientific research due to its potential applications in various fields. For example, this compound has been used as a building block for the synthesis of novel compounds with potential biological activities. This compound has also been used as a probe to study protein-protein interactions and protein-ligand interactions. In addition, this compound has been used as a tool to investigate the mechanism of action of various enzymes and receptors.
properties
Molecular Formula |
C20H17ClN2O5S |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-chloro-3-[5-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H17ClN2O5S/c1-3-22-17(24)14(18(25)23(4-2)20(22)29)10-12-6-8-16(28-12)13-9-11(19(26)27)5-7-15(13)21/h5-10H,3-4H2,1-2H3,(H,26,27) |
InChI Key |
LPDPLCVRYMDGAB-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)C(=O)N(C1=S)CC |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)C(=O)N(C1=S)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
![[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea](/img/structure/B298174.png)


![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298180.png)
![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298188.png)
![2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298193.png)
![2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298194.png)